Technical Guide: Chemical Properties and Applications of 2,6-Diethylaniline-d15
Technical Guide: Chemical Properties and Applications of 2,6-Diethylaniline-d15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the deuterated analog of 2,6-diethylaniline, 2,6-Diethylaniline-d15. Given the limited availability of experimental data for the fully deuterated (d15) isotopologue, this guide presents data for the non-deuterated compound as a close proxy, alongside theoretical and expected properties for the deuterated form.
Core Chemical Properties
2,6-Diethylaniline-d15 is a stable, isotopically labeled form of 2,6-diethylaniline where all 15 hydrogen atoms have been replaced by deuterium. This substitution results in a significant increase in molecular weight, which is the primary basis for its use in quantitative analysis and metabolic studies.
Physical and Chemical Data
| Property | 2,6-Diethylaniline (Non-deuterated) | 2,6-Diethylaniline-d15 (Expected) | Reference |
| Molecular Formula | C₁₀H₁₅N | C₁₀D₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | 164.33 g/mol | [1] |
| CAS Number | 579-66-8 | 285132-89-0 | [1] |
| Appearance | Colorless to reddish-brown liquid | Colorless to reddish-brown liquid | [2] |
| Melting Point | 3-4 °C | Similar to non-deuterated form | [1] |
| Boiling Point | 243 °C (lit.) | Similar to non-deuterated form | [3] |
| Density | 0.906 g/mL at 25 °C (lit.) | Slightly higher than non-deuterated form | [4] |
| Refractive Index | n20/D 1.545 (lit.) | Similar to non-deuterated form | [4] |
| Vapor Pressure | 0.02 mmHg (20 °C) | Similar to non-deuterated form | |
| Water Solubility | Sparingly soluble | Sparingly soluble | [2] |
Spectroscopic Data
Detailed experimental spectra for 2,6-Diethylaniline-d15 are not widely available. However, the expected key differences from the non-deuterated analog are summarized below.
| Spectroscopic Technique | 2,6-Diethylaniline (Non-deuterated) | 2,6-Diethylaniline-d15 (Expected Differences) |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z 149.12 | Molecular Ion (M⁺) shifted to m/z 164.21, reflecting the mass increase from 15 deuterium atoms. Fragmentation patterns would also show corresponding mass shifts. |
| Proton NMR (¹H NMR) | Characteristic peaks for aromatic, amine, methylene, and methyl protons are present.[3] | The absence of signals in the ¹H NMR spectrum is the most definitive characteristic, confirming the high level of deuteration. |
| Carbon-13 NMR (¹³C NMR) | Shows distinct signals for the aromatic and aliphatic carbons. | Carbon signals will be present but may show slight shifts and will appear as singlets due to the absence of proton coupling. |
| Infrared (IR) Spectroscopy | C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹, N-H stretching around 3300-3500 cm⁻¹.[5] | C-D and N-D stretching vibrations will appear at lower frequencies (approximately 2100-2300 cm⁻¹ and 2400-2600 cm⁻¹, respectively) due to the heavier mass of deuterium. The C-H and N-H stretching regions will be devoid of significant peaks. |
Synthesis and Manufacturing
A specific, detailed synthesis protocol for 2,6-Diethylaniline-d15 is not publicly documented. However, a plausible synthetic approach would involve the alkylation of a deuterated aniline precursor or a multi-step synthesis starting from deuterated benzene. A generalized workflow is presented below.
Caption: Proposed synthesis workflow for 2,6-Diethylaniline-d15.
Applications in Research and Drug Development
The primary application of 2,6-Diethylaniline-d15 is as an internal standard for the quantitative analysis of its non-deuterated counterpart in complex biological matrices using mass spectrometry-based techniques like LC-MS/MS or GC-MS.[6]
Use as an Internal Standard
In quantitative bioanalysis, a known amount of the deuterated internal standard is added to samples. Since the deuterated and non-deuterated forms have nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio. This allows for accurate quantification of the analyte by correcting for variations in sample preparation, injection volume, and matrix effects.[7][8]
Metabolic Stability Studies
Deuteration at sites of metabolic activity can slow down the rate of enzymatic metabolism due to the kinetic isotope effect.[9] While 2,6-Diethylaniline-d15 is typically used as a stable internal standard that is not intended to alter metabolism, the principles of deuteration are highly relevant in drug development to create more metabolically stable drug candidates.[10][11][12]
Experimental Protocols
General Protocol for Quantification of 2,6-Diethylaniline in Plasma using LC-MS/MS
This section provides a representative, detailed protocol for the use of 2,6-Diethylaniline-d15 as an internal standard.
Objective: To quantify the concentration of 2,6-diethylaniline in a plasma sample.
Materials:
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Plasma samples
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2,6-Diethylaniline (analyte) stock solution
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2,6-Diethylaniline-d15 (internal standard) stock solution
-
Acetonitrile (protein precipitation solvent)
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Formic acid
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Water (LC-MS grade)
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LC-MS/MS system with an electrospray ionization (ESI) source
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C18 reverse-phase HPLC column
Methodology:
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Preparation of Calibration Standards and Quality Controls (QCs):
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Prepare a series of calibration standards by spiking blank plasma with known concentrations of 2,6-diethylaniline.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (unknown, standard, or QC), add 10 µL of the 2,6-Diethylaniline-d15 internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 10% B, ramp to 90% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2,6-Diethylaniline: Monitor the transition from the parent ion (m/z 150.1) to a suitable product ion.
-
2,6-Diethylaniline-d15: Monitor the transition from the parent ion (m/z 165.2) to its corresponding product ion.
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Caption: Workflow for quantitative analysis using an internal standard.
Safety and Handling
2,6-Diethylaniline-d15 should be handled with the same precautions as its non-deuterated analog. It is considered harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. 2,6-Diethylaniline | CAS#:579-66-8 | Chemsrc [chemsrc.com]
- 2. Page loading... [guidechem.com]
- 3. 2,6-Diethylaniline(579-66-8) 1H NMR [m.chemicalbook.com]
- 4. 2,6-Diethylaniline , Analysis of standard products, ≥99.5%(GC) , 579-66-8 - CookeChem [cookechem.com]
- 5. 2,6-Diethylaniline(579-66-8) IR Spectrum [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biojiva.com [biojiva.com]
- 12. research.uniupo.it [research.uniupo.it]
